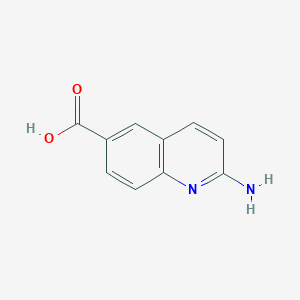

2-Aminoquinoline-6-carboxylic acid

Description

Significance of the Quinoline (B57606) Core Structure in Chemical Science.acs.orgwikipedia.org

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. nih.govontosight.ai Its planar and aromatic nature allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. numberanalytics.com This adaptability has led to the development of numerous quinoline-based compounds with diverse and potent activities. nih.govresearchgate.net

Quinoline alkaloids are a class of naturally occurring compounds found in various plants, microorganisms, and even animals. wikipedia.orgalfa-chemistry.com They are particularly abundant in plant families such as Rutaceae and Rubiaceae. wikipedia.orgalfa-chemistry.com Notable examples of naturally derived quinoline alkaloids include quinine (B1679958), isolated from the bark of the Cinchona tree, and camptothecin, extracted from the bark and stem of Camptotheca acuminata. rsc.orglongdom.orglongdom.org These natural products have historically served as lead compounds in the development of new therapeutic agents. nih.gov

The quinoline ring system is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.org Quinoline derivatives have demonstrated a wide array of biological and pharmaceutical activities, including:

Antimalarial rsc.orglongdom.org

Anticancer rsc.orgresearchgate.net

Antibacterial researchgate.netrsc.org

Antifungal rsc.org

Anti-inflammatory rsc.orgrsc.org

Antiviral longdom.orglongdom.org

Antitubercular rsc.org

Anti-leishmanial rsc.orgnih.gov

This broad spectrum of activity has cemented the importance of the quinoline scaffold in drug discovery and development. nih.govresearchgate.net

Historical Context of Aminoquinoline Scaffold Research.wikipedia.org

The history of quinoline research dates back to 1834, when it was first isolated from coal tar. rsc.org A significant milestone in the development of aminoquinolines was the synthesis of the first local anesthetic, cinchocaine, which is derived from a quinoline-based structure. rsc.org The discovery of the antimalarial properties of quinine in the 17th century spurred extensive research into quinoline-based compounds. alfa-chemistry.comnih.gov In 1934, chloroquine (B1663885), a synthetic aminoquinoline, was developed, marking a significant advancement in the treatment of malaria. nih.govmdpi.com The subsequent development of other aminoquinolines, such as primaquine (B1584692) and mefloquine, further solidified the therapeutic importance of this class of compounds. rsc.orgnih.gov

Research Objectives and Rationale for Focused Investigation of 2-Aminoquinoline-6-carboxylic Acid

The focused investigation of this compound stems from the desire to explore novel chemical space and develop new compounds with potentially enhanced or unique biological activities. The presence of both an amino group at the 2-position and a carboxylic acid group at the 6-position offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. Research into this specific compound and its analogues aims to identify new therapeutic agents, potentially for use as protein kinase inhibitors or for other biological targets. nih.gov

Overview of Advanced Methodologies Employed in this compound Research

The synthesis and characterization of this compound and its derivatives involve a range of advanced methodologies. Efficient and large-scale synthesis of related compounds like its benzyl (B1604629) ester has been achieved through multi-step sequences starting from commercially available materials. acs.orgacs.org These synthetic routes often feature novel and mild reaction conditions. acs.org

Modern synthetic strategies for quinoline scaffolds in general include well-established methods like the Friedländer synthesis, as well as more recent developments such as copper-catalyzed cascade cyclizations and palladium-catalyzed annulations. rsc.orgorganic-chemistry.org

The characterization of these compounds relies heavily on spectroscopic techniques. For instance, 1H-NMR spectroscopy is used to identify the chemical structure, with distinctive signals indicating the presence of specific functional groups. mdpi.com Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the synthesized molecules. mdpi.com X-ray crystallography provides detailed information about the three-dimensional structure and intermolecular interactions of these compounds in the solid state. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNYRASTCKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621577 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736919-39-4 | |

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Aminoquinoline 6 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 2-Aminoquinoline-6-carboxylic Acid Core Structure

Established methods for synthesizing the 2-aminoquinoline (B145021) core rely on foundational reactions that have been refined over time. These pathways include the modification of pre-existing quinoline (B57606) rings and the construction of the heterocyclic system from acyclic or simpler cyclic precursors.

Multi-step Sequences from Commercially Available Quinoline Precursors (e.g., 6-quinolinecarboxylic acid)

One of the most direct conceptual routes to this compound involves the functionalization of a commercially available precursor such as 6-quinolinecarboxylic acid. This approach hinges on the introduction of an amino group at the C2 position of the pre-formed quinoline ring system. A common strategy involves a chlorination step followed by amination. For instance, a 6-substituted quinoline can be converted to its corresponding 2-chloroquinoline (B121035) derivative, which then undergoes nucleophilic substitution with an amine source to yield the desired 2-aminoquinoline. acs.org

A specific example of this multi-step approach can be seen in the synthesis of related 6-substituted 2-aminoquinolines. The process begins with the cyclization and dearylation of 4'-methylcinnamanilide to produce a quinolinone, which is then chlorinated to yield a 2-chloro-6-methylquinoline. acs.org This intermediate subsequently undergoes amidation and further functionalization to arrive at the target 2-aminoquinoline structure. acs.org While this example starts from a different precursor to build the ring, the core logic of functionalizing a pre-existing quinoline skeleton via a 2-chloro intermediate is a well-established pathway.

Reductive Cyclization Approaches (e.g., using nitro and cyano groups)

Reductive cyclization offers a powerful method for constructing the 2-aminoquinoline core from acyclic precursors. These reactions typically involve an intramolecular cyclization triggered by the reduction of strategically placed functional groups, such as nitro and cyano groups.

A prominent example is the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives through the intramolecular reductive cyclization of nitrocyano olefins, a reaction promoted by low-valent titanium (TiCl4/Zn). rsc.org This method provides a short and facile route to these compounds in good yields. rsc.org Similarly, the Friedländer synthesis, a classic method for quinoline preparation, can be modified to start from 2-nitrobenzaldehydes. nih.gov In this domino reaction, the nitro group is reduced in situ to an amino group using reagents like iron in acetic acid (Fe/AcOH). nih.gov This newly formed amine then condenses with an active methylene (B1212753) compound, leading to the formation of the quinoline ring. nih.gov This approach is advantageous as it overcomes the limited availability of 2-aminobenzaldehyde (B1207257) derivatives. nih.gov

Another related strategy employs a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, to efficiently produce N4-substituted 2,4-diaminoquinazolines, which share a related heterocyclic core. organic-chemistry.orgnih.gov

Vicarious Amination Strategies

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a method for the introduction of nucleophiles onto electron-deficient aromatic rings. While a powerful tool for C-H functionalization, its specific application for the direct amination of the quinoline core to produce 2-aminoquinolines is less commonly cited in recent literature compared to other methods like the Chichibabin reaction or N-oxide conversions. The primary focus of modern amination strategies for quinolines often involves the activation of the ring system, for example, through N-oxidation.

Conversion of Quinoline N-Oxides to 2-Aminoquinolines

The conversion of quinoline N-oxides is a highly effective and widely used strategy for the regioselective synthesis of 2-aminoquinolines. nih.govnih.gov The N-oxide group activates the quinoline ring, making the C2 and C4 positions susceptible to nucleophilic attack. This allows for the direct introduction of an amino group under relatively mild conditions.

A one-pot procedure has been developed where pyridine or quinoline N-oxides are converted to 2-aminopyridines or 2-aminoquinolines. organic-chemistry.org The process involves activation with p-toluenesulfonic anhydride (B1165640) (Ts₂O) in the presence of tert-butylamine (t-BuNH₂), followed by in situ deprotection with trifluoroacetic acid (TFA). organic-chemistry.org This method demonstrates high yields and excellent regioselectivity for the 2-amino product. organic-chemistry.org Various transition metal-free protocols have also been investigated for this transformation. nih.gov For instance, the use of t-BuNH₂ with Ts₂O/TFA provides a deoxygenative C2-amination pathway for quinoline N-oxides. nih.gov

Novel and Efficient Synthetic Protocols for Substituted 2-Aminoquinoline Derivatives

Recent research has focused on developing more efficient, sustainable, and atom-economical methods for the synthesis of 2-aminoquinoline derivatives. A significant trend is the move towards transition-metal-free conditions to reduce cost and environmental impact.

Transition-Metal-Free Conditions

A variety of synthetic protocols that avoid the use of transition metals have emerged for the preparation of quinoline derivatives. mdpi.comresearchgate.net These methods often rely on the use of catalysts like iodine or employ radical-mediated pathways. mdpi.com

One notable approach involves the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds without any metal or additive, offering a step-economical and highly efficient route to α-triazolylquinolines under mild conditions. nih.gov The proposed mechanism initiates with a nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, leading to the formation of an intermediate that facilitates the C2-functionalization. nih.gov

Another strategy involves radical-promoted cyclization. For example, N-bromosuccinimide (NBS) can mediate a radical reaction starting from propenoates to form 3-substituted quinolines. mdpi.com Similarly, iodine-catalyzed methods have been developed for synthesizing diarylquinolines from enamides and imines. mdpi.com These approaches highlight the increasing utility of non-metallic reagents to facilitate the construction of complex quinoline scaffolds.

| Method | Key Reagents/Conditions | Starting Materials | Product Type | Reference |

| Reductive Cyclization | TiCl4/Zn | Nitrocyano olefins | 2-Aminoquinoline-3-carboxylic acid derivatives | rsc.org |

| Domino Nitro Reduction-Friedländer | Fe/AcOH | 2-Nitrobenzaldehydes, Active methylene compounds | Substituted quinolines | nih.gov |

| N-Oxide Conversion | Ts₂O, t-BuNH₂, TFA | Quinoline N-oxides | 2-Aminoquinolines | nih.govorganic-chemistry.org |

| Metal-Free Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles | Quinoline N-oxides | α-Triazolylquinolines | nih.gov |

| Radical Cyclization | N-Bromosuccinimide (NBS), visible light | Arylamine precursors (propenoates) | 3-Substituted quinolines | mdpi.com |

| Iodine-Catalyzed Synthesis | I₂ | Enamides, Imines | Diarylquinolines | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of quinoline synthesis, microwave irradiation has been effectively employed in the Friedländer annulation, a classic method for constructing the quinoline ring system. This approach typically involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.

While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented in readily available literature, the general applicability of this method to polysubstituted quinolines is well-established. For instance, the use of reusable solid acid catalysts like Nafion NR50 in ethanol under microwave irradiation has been reported for the efficient and environmentally friendly synthesis of various quinoline derivatives. nih.gov This methodology offers high functional group tolerance and excellent yields, suggesting its potential applicability for the synthesis of the title compound from appropriate precursors, such as 2-amino-5-formylbenzoic acid and a suitable C2-synthon. The key advantage of microwave heating lies in its ability to rapidly reach the desired reaction temperature, often leading to significantly reduced reaction times compared to conventional heating methods. nih.gov

Regioselective Synthesis of this compound Esters

The synthesis of specific esters of this compound often requires regioselective control, particularly when other reactive functional groups are present. A notable example is the large-scale synthesis of this compound benzyl (B1604629) ester, a key intermediate in pharmaceutical development. acs.orgacs.org This multi-kilogram synthesis highlights a practical and efficient three-step sequence starting from the commercially available 6-quinolinecarboxylic acid.

The key steps in this regioselective synthesis are:

Esterification: The initial step involves the esterification of 6-quinolinecarboxylic acid to its benzyl ester. This is typically achieved using benzyl alcohol in the presence of a coupling agent like 1,1'-carbonyldiimidazole. acs.org

N-Oxidation: The resulting quinoline-6-carboxylic acid benzyl ester is then oxidized to the corresponding N-oxide.

Amination: The final step is a novel and exceptionally mild conversion of the quinoline N-oxide to the 2-aminoquinoline derivative. This is accomplished using a triethylamine (B128534)/ammonium (B1175870) chloride buffered system with p-toluenesulfonyl chloride. acs.org This method proved to be superior to traditional amination procedures that often require harsh conditions.

This regioselective approach ensures that the amino group is introduced specifically at the C2-position of the quinoline ring, while the carboxylic acid at the C6-position is protected as an ester, ready for subsequent transformations.

One-Pot Synthetic Procedures for 2-Aminoquinolines

One such strategy involves the reductive cyclization of nitrophenyl (Z)-acrylonitriles, which can be generated in situ from 2-nitrobenzaldehydes and α-diaminoboryl carbanions derived from acetonitrile. rsc.org This entire sequence can be performed in a single flask, leading to a series of 2-aminoquinoline derivatives. To apply this to the target molecule, a 2-nitro-5-formylbenzoic acid derivative could potentially serve as the starting material.

Another versatile one-pot protocol for synthesizing quinoline-2-carboxylates starts from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov By employing a solid base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile, a variety of functionalized quinoline-2-carboxylate derivatives can be obtained in good yields. While this method targets 2-carboxylates, modifications to the starting materials could potentially allow for the synthesis of the 6-carboxy isomer.

These one-pot methodologies demonstrate the ongoing efforts to streamline the synthesis of complex quinoline structures from readily available starting materials.

Derivatization and Functionalization Strategies

This compound serves as a versatile scaffold for further chemical modifications at its key functional groups: the carboxylic acid, the amino group, and the quinoline ring itself.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a prime site for derivatization through esterification and amidation reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecules.

Esterification: Standard esterification methods, such as the Fischer esterification involving treatment with an alcohol in the presence of an acid catalyst, can be employed. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents can be utilized. As previously mentioned, the synthesis of the benzyl ester of this compound was achieved using 1,1'-carbonyldiimidazole. acs.org

Amidation: The formation of amides from the carboxylic acid moiety is a common strategy to introduce diverse functionalities. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. khanacademy.org Alternatively, various coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to facilitate the direct coupling of the carboxylic acid with an amine. nih.gov These methods allow for the synthesis of a wide array of 2-aminoquinoline-6-carboxamides with potential applications in medicinal chemistry.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Benzyl alcohol, 1,1'-Carbonyldiimidazole, Ethyl acetate, 20-25°C | Benzyl ester | acs.org |

| Amidation | 1. Thionyl chloride or Oxalyl chloride; 2. Amine, Base | Carboxamide | khanacademy.org |

| Amidation | Amine, HBTU, Hünig's base | Carboxamide | nih.gov |

Introduction of Diverse Substituents on the Quinoline Ring

The quinoline ring of this compound can be further functionalized to modulate its electronic properties and spatial arrangement. Electrophilic aromatic substitution reactions are a common approach to introduce new substituents.

For instance, 6-substituted 2-aminoquinolines have been prepared through a multi-step sequence starting from 4'-methylcinnamanilide. acs.org This process involves cyclization, dearomatization, chlorination, amidation, and subsequent bromination to introduce a bromine atom onto the quinoline ring. While this example starts from a different precursor, it demonstrates the feasibility of introducing substituents onto the 2-aminoquinoline core.

The introduction of functional groups can significantly influence the biological activity and material properties of the resulting derivatives. The specific position of substitution will be directed by the existing amino and carboxylic acid groups, as well as the reaction conditions employed.

Preparation of Macrocyclic and Oligomeric Architectures incorporating this compound Units

The rigid and defined geometry of the aminoquinoline carboxylic acid scaffold makes it an excellent building block for the construction of well-defined macrocyclic and oligomeric structures. These organized architectures are of great interest in areas such as molecular recognition, self-assembly, and the development of foldamers.

A notable example is the use of the closely related 6-aminoquinoline-2-carboxylic acid as a monomer to create rigid, rod-like oligomeric foldamers. uni-muenchen.de In these structures, the individual quinoline units are linked by amide bonds. The "para-like" substitution pattern of the 6-amino and 2-carboxylic acid groups results in an almost linear trimer, although slight curvature is introduced due to hydrogen bonding between the amide NH and the quinoline nitrogen. By controlling the sequence and length of these oligomers, specific folded conformations and helical structures can be achieved. uni-muenchen.de

The synthesis of macrocycles can be accomplished through intramolecular reactions, such as macrolactamization, where an amino group and an activated carboxylic acid on the same molecule react to form a large ring. nih.gov The principles of macrolactamization could be applied to suitably functionalized derivatives of this compound to generate novel macrocyclic hosts and receptors.

The ability to incorporate this rigid building block into larger, well-defined structures opens up possibilities for creating novel materials with tailored properties and functions.

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its derivatives, while crucial for various research applications, is accompanied by a series of challenges that can impede efficiency, scalability, and environmental sustainability. Addressing these hurdles is a primary focus of current and future research in the field, aiming to develop more robust and practical synthetic methodologies.

Challenges in Synthesis:

A significant challenge in the synthesis of 2-aminoquinoline derivatives is the frequent requirement for harsh reaction conditions . For instance, the introduction of the amino group at the C2 position can necessitate high temperatures and pressures, sometimes in a sealed autoclave, which can limit scalability and pose safety risks. acs.org

The use of hazardous and corrosive reagents is another major concern. Some established protocols employ reagents like trifluoroacetic anhydride, which is corrosive and requires careful handling. acs.org The management and disposal of such chemicals add complexity and cost to the synthetic process, particularly on a larger scale.

Classical quinoline synthesis methods, such as the Friedländer synthesis, can suffer from poor regioselectivity , especially when using unsymmetrical ketones. rsc.org This lack of control can lead to a mixture of isomers that are challenging to separate. Furthermore, many traditional methods have a limited substrate scope and may not tolerate a wide variety of functional groups, restricting the diversity of derivatives that can be easily synthesized.

Physical properties of intermediates can also present obstacles. For example, some ester intermediates may be oily rather than crystalline, complicating their purification and handling. Conversely, other intermediates or the final products can exhibit poor solubility , which hinders downstream chemical transformations and final product isolation. acs.org

For large-scale production, the safety and scalability of the entire synthetic route are paramount. The potential for highly energetic intermediates, such as N-oxides, requires careful process control to mitigate risks. acs.org Moreover, reactions that are effective on a lab scale may not be amenable to large-scale manufacturing without significant and costly modifications. acs.org

Future Directions and Innovations:

To overcome these challenges, research is moving towards the development of more efficient, safer, and environmentally benign synthetic strategies.

A key objective is the design of syntheses that proceed under milder and safer reaction conditions . This includes the development of novel catalytic systems that can facilitate reactions at lower temperatures and pressures, reducing energy consumption and improving the safety profile of the process.

There is a strong emphasis on green chemistry , focusing on the use of less hazardous reagents and solvents. mdpi.com Future methodologies will likely prioritize the replacement of corrosive and toxic chemicals with more sustainable alternatives. This aligns with the broader goal of improving atom economy , where the aim is to maximize the incorporation of starting materials into the final product, thereby minimizing waste.

The development of novel catalytic systems is a major area of future research. This includes the exploration of transition-metal-free catalytic reactions and the use of earth-abundant and inexpensive metals like copper and cobalt as catalysts for quinoline synthesis. rsc.orgnih.gov Photo-induced and photoredox catalysis also represent promising avenues, offering metal-free pathways for constructing the quinoline scaffold under mild conditions. mdpi.comresearchgate.net

Finally, a future direction involves designing synthetic routes that strategically circumvent problematic intermediates. This includes selecting protecting groups or derivatives, such as benzyl esters instead of tert-butyl esters, that impart crystallinity and better solubility, thereby simplifying purification and handling throughout the synthesis. acs.org

Advanced Characterization Techniques for 2 Aminoquinoline 6 Carboxylic Acid Structures

Spectroscopic Analysis of 2-Aminoquinoline-6-carboxylic Acid and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. Infrared, Raman, Nuclear Magnetic Resonance, and Mass Spectrometry each offer unique and complementary information.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule.

For this compound, the IR spectrum shows a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong absorption between 1760-1690 cm⁻¹. orgchemboulder.com The presence of the amino group (-NH₂) will show characteristic N-H stretching vibrations. Additionally, C-O stretching is observed around 1320-1210 cm⁻¹, and O-H bending can be seen in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com Aromatic C-H stretching bands also appear in the spectrum. orgchemboulder.com

Raman spectroscopy provides complementary information. For instance, in pterin-6-carboxylic acid, a related heterocyclic compound, Surface-Enhanced Raman Spectroscopy (SERS) revealed strong signals for the scissoring of the NH₂ group and ring deformation of the pterin (B48896) moiety, indicating the molecule's orientation on a metal surface. scielo.br For carboxylic acids in general, the strong "carbonyl" frequency near 1700 cm⁻¹ is a key indicator of an un-ionized carboxyl group, which disappears upon ionization. scilit.com

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (broad) orgchemboulder.comlibretexts.org | |

| C=O Stretch | 1760-1690 orgchemboulder.comlibretexts.org | ~1700 scilit.com | |

| C-O Stretch | 1320-1210 orgchemboulder.com | ||

| O-H Bend | 1440-1395, 950-910 orgchemboulder.com | ||

| Amino Group | N-H Stretch | ~3400-3200 | |

| Aromatic Ring | C-H Stretch | ~3100-3000 | |

| C=C Stretch | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals distinct signals for the aromatic protons, typically in the range of δ 7–9 ppm. The proton of the carboxylic acid (-COOH) is highly deshielded and appears at a lower field. libretexts.org The protons of the amino group (-NH₂) also have a characteristic chemical shift. For some quinoline (B57606) derivatives, the protons on carbons adjacent to the carbonyl group absorb around δ 2.0-2.5 ppm. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically found in the region of δ 160-180 ppm. libretexts.org Aromatic carbons will have signals in the downfield region of the spectrum. For quinoline derivatives, ¹³C NMR is crucial for confirming the substitution pattern on the heterocyclic ring system. researchgate.nettsijournals.com

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group/Proton Environment | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| Carboxylic Acid Proton (-COOH) | >10 (variable) libretexts.org | |

| Amino Protons (-NH₂) | Variable, depends on solvent | |

| ¹³C | Carbonyl Carbon (-COOH) | 160 - 180 libretexts.org |

| Aromatic Carbons | 110 - 150 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₈N₂O₂), the expected molecular weight is approximately 188.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, for example, by observing the [M+H]⁺ ion at m/z 189.0668.

The fragmentation of quinoline derivatives under electron impact often involves characteristic losses. A common fragmentation pathway for quinoline itself is the expulsion of a molecule of HCN. chempap.org For quinoline-4-carboxylic acids, the main fragmentation pathways include the elimination of a COOH radical (45 mass units) to produce [M - COOH]⁺ fragments, which can further lose HCN. chempap.org The presence and fragmentation of the amino and carboxylic acid groups on the quinoline scaffold of this compound would lead to a unique mass spectrum, aiding in its identification.

Chromatographic Methods for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS))

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound, often achieving greater than 95% purity using reverse-phase C18 columns with UV detection. When coupled with mass spectrometry (HPLC-MS), it becomes a powerful analytical tool for both separation and identification. This is particularly useful for analyzing complex mixtures or for confirming the identity of the purified compound. The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can enhance the chromatographic separation and detection of amino acids and related compounds by UPLC-ESI-MS/MS. nih.gov Column chromatography using silica (B1680970) gel is also a standard method for purification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the provided search results, the detailed structural analysis of related quinoline derivatives, such as 8-aminoquinoline (B160924) amides and the 6-aminohexanoate (B3152083) cyclic dimer hydrolase, has been accomplished using single-crystal X-ray analysis. mdpi.comnih.gov For quinoline-2-carboxylic acid, X-ray crystallography revealed that it crystallizes with two tautomeric forms (a neutral molecule and a zwitterion) held together by hydrogen bonds. researchgate.net Such detailed structural information is invaluable for understanding the compound's physical and chemical properties.

Computational and Theoretical Studies on 2 Aminoquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, electronic distribution, and reactivity.

| Parameter | Value |

|---|---|

| C-C (aromatic) | ~1.40 Å |

| C-N (in ring) | ~1.37 Å |

| C-C (carboxyl) | ~1.50 Å |

| C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.35 Å |

| C-N (amino) | ~1.36 Å |

| Angle C-C-C (ring) | ~120° |

| Angle O-C-O (carboxyl) | ~123° |

Quantum chemical parameters derived from DFT calculations provide critical insights into the electronic behavior of a molecule.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, the HOMO-LUMO energy gap can explain charge transfer within the molecule. scirp.org

Table 2: Illustrative Quantum Chemical Parameters for a Quinoline Derivative Note: These values are representative for quinoline-based compounds and serve as an illustration.

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.646 eV scirp.org |

| LUMO Energy | -1.816 eV scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 eV scirp.org |

| Dipole Moment | ~2.0 - 7.0 D mdpi.com |

To understand the chemical reactivity of different parts of a molecule, local reactivity descriptors are calculated.

Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict which atoms are most likely to participate in chemical reactions. researchgate.netnih.gov

Average Local Ionization Energy (ALIE): ALIE is another descriptor that helps in identifying the sites for electrophilic attack. Regions with lower ALIE values indicate the locations from which an electron is most easily removed.

For quinoline derivatives, these calculations can pinpoint the specific atoms on the ring system or the substituent groups that are most likely to be involved in interactions.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Molecular docking simulations can predict the specific binding pose of 2-aminoquinoline-6-carboxylic acid within the active site of a target protein. These simulations also provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative binding affinity suggests a stronger and more stable interaction. Studies on similar quinoline carboxylic acid derivatives have shown their potential to bind to various protein targets, such as protein kinase CK2. tandfonline.comtandfonline.com The interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic amino acid residues in the active site. semanticscholar.org

Table 3: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target Note: This table is illustrative of typical docking results. The target and affinity are examples based on studies of related compounds.

| Protein Target (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Protein Kinase CK2 | -7.0 to -9.0 | Val66, Ile95, Lys68 |

| DNA Gyrase B | -6.1 to -7.2 nih.gov | Asp73, Gly77, Thr165 |

| Human Topoisomerase IIα | -6.8 to -7.4 nih.gov | Ser763, Gly761 |

Following the initial docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds. The stability of the complex is a critical factor in determining the potential efficacy of a ligand as an inhibitor or modulator of protein function. A stable complex will show minimal deviation in the ligand's position (measured by root-mean-square deviation, RMSD) throughout the simulation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, solvent interactions, and the thermodynamic stability of different spatial arrangements.

The primary goal of MD simulations for this compound is to explore its potential energy surface and identify low-energy, stable conformations. The key rotatable bonds in this compound are around the carboxylic acid group (-COOH) and the amino group (-NH2). The rotation around the C6-C(OOH) bond is particularly significant as it determines the orientation of the carboxylic acid group relative to the quinoline ring.

Conformational States of the Carboxylic Acid Group: The carboxylic acid group can exist in two primary planar conformations: syn and anti. These conformers are defined by the dihedral angle of the O=C-O-H atoms. It is widely recognized that the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable due to the formation of an intramolecular hydrogen bond. MD simulations can quantify the energy barrier between these two states. By simulating the molecule in a solvent, typically water, researchers can build a potential of mean force (PMF) profile for the rotation of this dihedral angle. This profile reveals the relative free energies of all intermediate conformations, confirming the most probable orientations the molecule will adopt in solution.

A typical MD simulation protocol for this compound would involve:

System Setup : Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., TIP3P water model).

Energy Minimization : Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration : Gradually heating the system to the desired temperature (e.g., 298.15 K) and adjusting the pressure to maintain equilibrium (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

Production Run : Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

During the simulation, the flexibility of the quinoline ring itself, along with the interactions of the amino and carboxylic acid groups with surrounding water molecules, are monitored. This provides a detailed picture of the solvation shell and the specific hydrogen bonding networks that stabilize the molecule. The dynamic behavior observed in these simulations is crucial for understanding how this compound might interact with a biological target, such as the active site of an enzyme.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Computational approaches are essential for predicting the structure-activity relationship (SAR) of this compound and its derivatives. These methods aim to establish a correlation between the chemical structure of a molecule and its biological activity, guiding the design of new compounds with enhanced potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational technique used in SAR studies. The process involves developing a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties, known as molecular descriptors. nih.gov

For a series of this compound derivatives, a QSAR study would proceed as follows:

Data Set Collection : A series of derivatives would be synthesized where different substituents are placed at various positions on the quinoline ring or by modifying the carboxylic acid and amino groups. The biological activity of these compounds against a specific target (e.g., an enzyme) is measured experimentally (e.g., IC50 values).

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, volume). nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Gradient Boosting, Support Vector Machines), are used to build a model that best correlates the descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Molecular Docking: Molecular docking is another critical computational tool that complements SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound derivatives, docking studies can elucidate how modifications to the structure affect binding affinity and interactions within the active site.

In a study on closely related quinoline-6-carboxylic acid derivatives as ectonucleotidase inhibitors, molecular docking revealed key interactions. researchgate.netelifesciences.org The quinoline core, carboxylic acid group, and various amide substituents were shown to form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. researchgate.netelifesciences.org For instance, docking could show that the carboxylic acid group of this compound forms a crucial hydrogen bond with a lysine residue, while the amino group interacts with an aspartate residue. The model would then predict how adding a substituent, for example a halogen at the 4-position, might enhance hydrophobic interactions with a nearby pocket, thereby increasing binding affinity and inhibitory activity.

The combination of QSAR and molecular docking provides a powerful framework for understanding SAR. QSAR models can screen virtual libraries of compounds to prioritize synthesis, while docking provides a visual, physics-based rationale for the observed activity trends.

Applications of 2 Aminoquinoline 6 Carboxylic Acid in Biomedical Research

Investigation as Potential Bioactive Agents

Derivatives built upon the 2-aminoquinoline (B145021) scaffold have been synthesized and evaluated for numerous biological activities. The inherent properties of the quinoline (B57606) ring, combined with the functional handles provided by the amino and carboxylic acid groups, make it a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of known drugs and bioactive agents.

Antimalarial Research (e.g., inhibition of cytochrome BC1 complex)

The quinoline core is historically significant in the development of antimalarial drugs. Research continues to explore new quinoline-based compounds to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. One of the key targets for these agents is the mitochondrial electron transport chain, which is essential for the parasite's survival. nih.gov

Specifically, the cytochrome bc1 complex (also known as complex III) is a well-validated antimalarial target. nih.govosti.gov Quinolone compounds are of particular interest because their core scaffold bears a structural resemblance to the natural substrate of the cytochrome bc1 complex, ubiquinone. nih.govmdpi.com By mimicking this substrate, these inhibitors can bind to the complex, disrupting the electron flow, which ultimately leads to the parasite's death. The cytochrome bc1 complex in Plasmodium has significant structural differences from its human counterpart, allowing for the design of selective inhibitors. nih.gov While research often focuses on various quinolone analogs, the 2-aminoquinoline scaffold is a key component in the design of new inhibitors targeting this essential parasitic enzyme system. nih.gov

Table 1: Antimalarial Target and Mechanism

| Target Enzyme | Mechanism of Action | Relevance of Quinoline Scaffold |

|---|

Antitumor and Anticancer Studies (e.g., Epidermal Growth Factor Receptor (EGFR) kinase inhibition, activity against HepG2 and HCT116 cell lines)

The quinoline and its related quinazoline (B50416) scaffold are integral to the design of numerous anticancer agents. Derivatives are being investigated for their ability to inhibit various targets involved in cancer progression, such as protein kinases and other enzymes crucial for tumor growth.

For instance, derivatives of 4-anilinoquinazoline, a structure related to aminoquinolines, have been developed as inhibitors of carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes. nih.gov Furthermore, various quinoline derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (hepatocellular carcinoma). researchgate.net Although specific studies focusing on 2-aminoquinoline-6-carboxylic acid against HepG2 and HCT116 cell lines are not prominently detailed in the provided results, the broader class of quinoline carboxylic acids and their derivatives remains a significant area of anticancer research due to their potential as kinase inhibitors and cytotoxic agents. nih.govresearchgate.net

Antiviral Properties

The 2-aminoquinoline scaffold is also being explored for its potential in developing antiviral therapies. A notable area of investigation is in the context of the Human Immunodeficiency Virus (HIV).

Studies have shown that certain 6-aminoquinolone derivatives can effectively inhibit HIV-1 replication in human lymphoblastoid cell lines. nih.gov The mechanism for some of these compounds is believed to involve interaction with viral nucleic acids, such as TAR RNA. nih.gov Other research has focused on designing quinoline-based compounds that can reactivate latent HIV-1, a key strategy in the "shock and kill" approach to eradicating the virus. rsc.org In this context, derivatives of 2-methylquinoline (B7769805) have been identified as latency-reversing agents. rsc.org

Furthermore, the inhibition of cellular enzymes like Protein Kinase CK2, for which quinoline-based inhibitors have been developed, is considered a promising broad-spectrum antiviral strategy. nih.gov CK2 is known to be exploited by various DNA and RNA viruses, and its inhibition can enhance the host's immune response against viral infections, including those caused by coronaviruses. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinase CK2 inhibition)

Protein Kinase CK2 is an enzyme that has been implicated in a wide range of human diseases, including cancer, inflammatory disorders, and viral infections, making it a significant therapeutic target. nih.gov The development of selective inhibitors for CK2 is an active area of research. While many different chemical scaffolds are under investigation, heterocyclic structures are common. For example, pyrazolopyrimidines and related heterocycles have been explored as CK2 inhibitors. medchemexpress.com The design of novel CK2 inhibitors often involves structure-guided optimization, and various quinoline-related structures have been evaluated. nih.gov The inhibition of CK2 by small molecules can prevent the phosphorylation of key proteins involved in disease progression, highlighting the therapeutic potential of targeting this enzyme. nih.gov

Exploration of Other Pharmacological Activities

The versatile 2-aminoquinoline scaffold has been investigated for a broad range of other pharmacological effects.

Antiprotozoal: Beyond malaria, quinoline derivatives have been evaluated against other protozoal diseases. For instance, quinoline-4-carboxylic acids have shown activity against Leishmania donovani, the parasite responsible for leishmaniasis. researchgate.net

Anti-HIV: As mentioned previously, the quinoline core is central to the development of anti-HIV agents, including HIV-1 integrase inhibitors based on the quinoline-3-carboxylic acid scaffold and latency-reversing agents. nih.govrsc.orgmdpi.com

Anti-Alzheimer's Disease: The quinoline structure is a key component in the design of multi-target agents for Alzheimer's disease. mdpi.com Derivatives have been synthesized to inhibit cholinesterases (AChE and BChE), prevent the aggregation of amyloid-β peptides, and chelate metal ions that contribute to oxidative stress in the brain. nih.govnih.goviaea.org

Antihypertensive: Quinoline and quinazoline derivatives have been studied for their potential to lower blood pressure. nih.gov Some compounds exert their effect by acting as antihypertensive agents, with mechanisms that can include the inhibition of enzymes like angiotensin-converting enzyme (ACE). nih.govresearchgate.net

Src Kinase Inhibition: The Src family of protein kinases are important targets in cancer therapy. Derivatives of 4-anilino-3-quinolinecarbonitrile have been developed as potent inhibitors of Src kinase activity. nih.gov

Melanin-concentrating Hormone Receptor (MCHR) Antagonism: 6-Acylamino-2-aminoquinoline derivatives have been identified as potent antagonists of the melanin-concentrating hormone 1 receptor (MCH1R). nih.govnih.gov As MCH is involved in the regulation of energy balance, these antagonists are being investigated as potential treatments for obesity. nih.gov

Table 3: Summary of Other Investigated Pharmacological Activities for the Quinoline Scaffold

| Activity | Target/Mechanism | Example Derivative Class |

|---|---|---|

| Antiprotozoal (Leishmaniasis) | Inhibition of Leishmania donovani | Quinoline-4-carboxylic acids researchgate.net |

| Anti-Alzheimer's Disease | Cholinesterase inhibition, Aβ aggregation inhibition | 2-Arylethenylquinolines, 8-Hydroxyquinolines nih.goviaea.org |

| Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibition | Quinoline-appended chalcones, Quinazolines nih.govresearchgate.net |

| Src Kinase Inhibition | Inhibition of Src protein kinase | 4-Anilino-3-quinolinecarbonitriles nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents on the quinoline core. Through systematic modifications, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of this compound derivatives. For instance, in the development of metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists for neuropathic pain, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated. jst.go.jpnih.gov These studies revealed that the nature of the substituent at the 2-position and the composition of the carboxamide group at the 6-position are critical for antagonist potency.

One study demonstrated that a derivative with a specific piperidine-containing carboxamide at the 6-position, compound 13c , exhibited the highest potency against mGluR1 with an IC₅₀ value of 2.16 µM. jst.go.jpnih.gov This highlights the importance of the amide moiety in receptor interaction.

Further SAR studies on quinoline-6-carboxamide derivatives as P2X7R antagonists have shown that substitutions on a phenyl ring attached to the carboxamide can significantly impact inhibitory potential. Highly electronegative substituents such as fluoro, chloro, and iodo were found to enhance the affinity of these compounds for the receptor. nih.gov

Below is a data table summarizing the structure-activity relationships of selected 2-substituted quinoline-6-carboxamide derivatives as mGluR1 antagonists.

| Compound | R1 | Amide Moiety | IC₅₀ (µM) jst.go.jp |

| 13a | NH₂ | N-ethyl-N-phenyl | 2.65 |

| 13b | NH₂ | N-ethyl-N-(4-fluorophenyl) | 2.51 |

| 13c | NH₂ | N-ethyl-N-(piperidin-1-yl) | 2.16 |

| 14a | OCH₃ | N-ethyl-N-phenyl | >10 |

| 14b | OCH₃ | N-ethyl-N-(4-fluorophenyl) | >10 |

This table is based on data presented in the referenced literature and is for illustrative purposes.

The rigid structure of the quinoline core makes this compound an excellent building block for the construction of foldamers—synthetic oligomers that mimic the structure of natural biopolymers like proteins. Specifically, it has been used to create rigid rod-like foldamers. uni-muenchen.deuni-muenchen.de These molecules are designed to have well-defined, linear shapes, a property derived from the "para-like" substitution pattern of the 6-amino and 2-carboxylate groups, which results in an angle of approximately 180° between monomer units. uni-muenchen.de

While a trimer of 6-aminoquinoline-2-carboxylate (Qp) units is nearly linear, a slight curvature is introduced due to hydrogen bonding between the amide nitrogen and the quinoline nitrogen. uni-muenchen.de These rigid structures have potential applications in creating synthetic mimics of β-sheets and in the development of ultra-short nanotubes that can be incorporated into lipid bilayer membranes. uni-muenchen.deuni-muenchen.de Such foldamers are valuable tools for molecular recognition, enabling the design of synthetic receptors and channels. uni-muenchen.de The ability to create complex architectures, including macrocycles and hybrids with peptides, opens up new avenues for developing novel biomaterials and therapeutic agents. uni-muenchen.deuni-muenchen.de

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized assays are employed to determine the pharmacological effects of this compound derivatives.

In Vitro Assays:

MTT Assay: This colorimetric assay is widely used to assess the effects of compounds on cell viability and proliferation. For example, it has been used to evaluate the cytotoxicity of quinoline-carboxamide derivatives on various cell lines, including HEK-293T and MCF-7. nih.gov

Functional Cell-Based Assays: These assays measure the functional response of cells to a compound. For instance, a Ca²⁺ flux assay is used to determine the antagonistic activity of compounds against the mGluR1 receptor by measuring changes in intracellular calcium levels following agonist stimulation. jst.go.jp

Enzyme Inhibition Assays: The inhibitory activity of derivatives against specific enzymes is a common evaluation method. For example, derivatives of 3-quinoline carboxylic acid have been screened for their ability to inhibit protein kinase CK2, with IC₅₀ values determined through radiometric assays. nih.gov

Antiproliferative Assays: The sulforhodamine B (SRB) assay is another method used to measure drug-induced cytotoxicity and cell proliferation, and it has been applied to evaluate the antiproliferative properties of quinoline derivatives on cancer cell lines. nih.gov

Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to assess the antioxidant capacity of chemical compounds. nih.gov

In Vivo Models:

Spinal Nerve Ligation (SNL) Model: This is a widely used animal model for neuropathic pain. The efficacy of mGluR1 antagonists derived from this compound has been evaluated in the rat SNL model by assessing their ability to reduce mechanical and cold allodynia. jst.go.jpnih.gov

Anti-inflammatory and Analgesic Models: Animal models of inflammation and pain are used to evaluate the in vivo efficacy of quinoline derivatives. researchgate.net

Prospects for Drug Design and Development based on this compound Scaffolds

The this compound scaffold holds considerable promise for future drug design and development. Its proven versatility as a "Master Key Core" allows for the generation of compounds targeting a diverse range of biological entities, including receptors and enzymes. nih.gov The demonstrated activities against mGluR1 and P2X7R suggest its potential in treating neurological disorders and inflammatory conditions. jst.go.jpnih.gov

Furthermore, the successful incorporation of this scaffold into rigid foldamers opens up exciting possibilities in the field of peptidomimetics and biomaterials. uni-muenchen.deuni-muenchen.de These synthetic structures can be designed to mimic the secondary structures of proteins, potentially leading to agents that can modulate protein-protein interactions or form synthetic channels in membranes. The ability to conjugate these quinoline-based structures with peptides further expands their potential applications in creating targeted therapeutics. nih.gov

Future research will likely focus on the continued exploration of the chemical space around the this compound nucleus. By leveraging computational modeling and high-throughput screening, novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles can be identified. The development of these derivatives could lead to new treatments for a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Applications of 2 Aminoquinoline 6 Carboxylic Acid in Materials Science and Industrial Chemistry

Corrosion Inhibition Studies

The economic and safety implications of metal corrosion are substantial, driving continuous research into effective corrosion inhibitors. 2-Aminoquinoline-6-carboxylic acid has emerged as a promising candidate for protecting mild steel, a widely used industrial material, particularly in acidic environments which are common in processes like industrial cleaning and descaling. researchgate.neter-journal.com

Mechanism of Adsorption on Metal Surfaces

The protective action of this compound against the corrosion of mild steel in acidic solutions, such as 1 M hydrochloric acid, is attributed to its ability to adsorb onto the metal surface. This adsorption forms a protective layer that isolates the steel from the corrosive medium. researchgate.net The molecule's structure, featuring a quinoline (B57606) ring, an amino group, and a carboxylic acid group, provides multiple active centers for adsorption. researchgate.net These centers, rich in electrons, can interact with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a stable, adsorbed film. researchgate.net This process is a form of chemisorption, where the inhibitor molecules chemically bond to the metal surface.

Evaluation of Inhibitor Efficiency

The effectiveness of this compound as a corrosion inhibitor has been quantified using various electrochemical and traditional techniques. Studies have consistently shown that its inhibition efficiency increases with higher concentrations. researchgate.net

Weight Loss Method: This conventional technique involves measuring the loss of mass of a mild steel sample immersed in an acidic solution with and without the inhibitor. Research indicates that this compound can achieve an inhibition efficiency of up to 91.8% at a concentration of 500 mg/l. researchgate.net

Potentiodynamic Polarization: This electrochemical method reveals that this compound acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Electrochemical Impedance Spectroscopy (EIS): EIS studies further confirm the formation of a protective layer. The results show an increase in charge transfer resistance and a decrease in double-layer capacitance as the inhibitor concentration rises, which is indicative of the adsorption of the inhibitor molecules onto the steel surface. researchgate.net

Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

| Method | Concentration (mg/l) | Inhibition Efficiency (%) |

|---|---|---|

| Weight Loss | 500 | 91.8 researchgate.net |

Correlation between Molecular Structure and Inhibition Performance

The efficiency of an organic corrosion inhibitor is intrinsically linked to its molecular structure. researchgate.netekb.eg The presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and π-bonds in the structure of this compound plays a crucial role in its inhibitory action. researchgate.net The quinoline ring provides a large surface area for adsorption, while the nitrogen and oxygen atoms act as active centers for bonding with the metal surface. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure with inhibition efficiency by calculating various quantum chemical parameters. researchgate.net

Application of Adsorption Isotherm Models

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherm models are applied. The adsorption of this compound on mild steel in an acidic medium has been found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed inhibitor molecule. researchgate.net The fit to the Langmuir model provides further evidence for the chemisorption mechanism.

Role in Foldamer Design and Supramolecular Chemistry

Beyond its application in corrosion science, this compound is a valuable building block in the field of supramolecular chemistry, particularly in the design of foldamers. Foldamers are synthetic oligomers that mimic the structure and function of biological polymers like proteins. uni-muenchen.deuni-muenchen.de

Incorporation into Lipid Bilayer Membranes

Researchers have successfully synthesized rod-like foldamer molecules based on 6-aminoquinoline-2-carboxylic acid units, a close structural relative of the subject compound. uni-muenchen.deuni-muenchen.de These rigid, rod-like structures have been shown to be capable of incorporating into lipid bilayer membranes. uni-muenchen.deuni-muenchen.de This ability opens up possibilities for creating novel tools to control the geometry and rigidity of membranes. uni-muenchen.de The incorporation of such foldamers into membranes can be traced using single-molecule measurements, which show distinct current responses. uni-muenchen.de This research highlights the potential of quinoline-based foldamers in developing new membrane models and for applications in molecular recognition. uni-muenchen.deuni-muenchen.de

Conclusion and Future Research Directions

Summary of Key Research Advancements for 2-Aminoquinoline-6-carboxylic Acid

Research into this compound and its closely related analogues has yielded significant advancements, primarily centered on their therapeutic potential. A key area of progress is in the development of derivatives as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in cancer immune evasion. researchgate.net Specifically, derivatives of quinoline-6-carboxylic acid have been synthesized and identified as effective inhibitors of various human ectonucleotidase isoforms, highlighting their potential in cancer management. researchgate.net

In the realm of infectious diseases, the quinoline-6-carboxamide (B1312354) scaffold, which is structurally related to this compound, has demonstrated notable antibacterial activity. Studies have reported the synthesis of primary amine-based quinoline-6-carboxamides that exhibit in vitro antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. mdpi.com Furthermore, the broader quinoline-3-carboxylic acid framework has been explored for designing inhibitors against protein kinase CK2, a target implicated in various diseases. nih.gov The synthesis of 6-substituted-4-oxo-4H-quinoline-3-carboxylic acid derivatives has also led to the discovery of potential inhibitors of HIV-1 integrase. mdpi.com These findings collectively underscore the successful application of the quinoline-6-carboxylic acid backbone in generating compounds with significant biological activities.

Unexplored Avenues and Emerging Research Trends

Despite the progress, several avenues for research on this compound remain largely unexplored. The full therapeutic potential of this specific molecule is yet to be unlocked. An emerging trend lies in the systematic exploration of its derivatives against a wider array of biological targets. While initial studies have focused on ectonucleotidases and certain bacterial enzymes, the diverse biological activities associated with the broader quinoline (B57606) class—including anticancer, anti-inflammatory, and antimalarial properties—suggest that this compound could be a valuable starting point for developing novel agents in these areas. nih.govnih.gov

Future research could focus on creating a comprehensive library of derivatives by modifying the amino and carboxylic acid functional groups. This would enable a thorough investigation of the structure-activity relationships and the identification of compounds with enhanced potency and selectivity. Another emerging trend is the application of this scaffold in materials science, an area that has been suggested for related quinoline compounds but not extensively investigated for this specific acid. Furthermore, its potential as a fluorophore agent, a property seen in other quinoline derivatives, could be an interesting and unexplored area of research. mdpi.com

Translational Potential of this compound Research

The research conducted on this compound and its analogues holds considerable translational potential. The development of its derivatives as ectonucleotidase inhibitors presents a direct pathway to clinical applications in oncology. researchgate.net By modulating the tumor microenvironment, these compounds could enhance the efficacy of existing immunotherapies, addressing a critical need in cancer treatment.

The demonstrated antibacterial activity of related quinoline-6-carboxamides suggests a clear translational path for developing new antibiotics. mdpi.com With the rising threat of antimicrobial resistance, novel antibacterial agents based on this scaffold could be of significant clinical value. Moreover, the established clinical use of other aminoquinolines, such as chloroquine (B1663885) and hydroxychloroquine, for treating malaria and inflammatory diseases, provides a strong precedent for the therapeutic potential of this class of compounds. nih.gov This history of successful clinical translation for related molecules should encourage further preclinical development of promising this compound derivatives. The potential for these compounds to act as antileishmanial agents, as suggested by in silico studies on similar quinoline structures, further broadens their translational horizons. frontiersin.org

Recommendations for Interdisciplinary Approaches in Future Studies

To fully realize the therapeutic potential of this compound, a concerted and interdisciplinary research approach is imperative. Future studies would greatly benefit from the integration of expertise from various scientific disciplines.

A synergistic collaboration between medicinal chemists, for the rational design and synthesis of novel derivatives, and computational chemists is highly recommended. The use of in silico methods, such as molecular docking and molecular dynamics simulations, can guide the design of compounds with improved binding affinities and selectivity for specific biological targets, as has been demonstrated for other quinoline derivatives. researchgate.netfrontiersin.org

Furthermore, close collaboration with biochemists and molecular biologists is essential for elucidating the mechanisms of action of these compounds. Detailed enzymatic assays and cellular studies are necessary to validate the in silico predictions and to understand how these molecules exert their biological effects. Pharmacologists will play a crucial role in evaluating the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds, which is a critical step in the drug development pipeline. The journey of other quinoline carboxylic acids from laboratory synthesis to potential clinical candidates highlights the success of such integrated approaches. nih.gov This collaborative model will undoubtedly accelerate the translation of basic research on this compound into tangible clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Aminoquinoline-6-carboxylic acid?

- Answer: Synthesis typically involves classical quinoline-forming reactions such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) or Skraup synthesis (cyclization of aniline derivatives with glycerol under acidic conditions). Transition metal-catalyzed cross-coupling reactions can introduce specific substituents, such as the amino and carboxylic acid groups at positions 2 and 6, respectively. Purification methods like recrystallization (using solvents with polarity matching the compound’s solubility) or column chromatography (silica gel, eluent gradient optimization) are critical for isolating high-purity products .

Q. How is this compound characterized structurally?

- Answer: Structural confirmation employs:

- NMR spectroscopy : and NMR to resolve aromatic protons (δ 7–9 ppm) and carboxyl/amine functional groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNO: expected [M+H] = 189.0668).

- HPLC : For assessing purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer: Critical properties include:

- Melting point : ~210–215°C (determines thermal stability during reactions).

- Solubility : Poor in water, moderate in DMSO/DMF (guides solvent selection for reactions or bioassays).

- pKa : Carboxylic acid (≈2.5) and amine (≈5.5) groups influence pH-dependent solubility and reactivity .

Advanced Research Questions

Q. How do substituent effects influence regioselective functionalization of the quinoline core?

- Answer: The electron-withdrawing carboxylic acid group at position 6 directs electrophilic substitution to the 3- and 8-positions, while the amino group at position 2 enhances nucleophilic reactivity. Computational studies (DFT calculations) can predict reactivity patterns by analyzing frontier molecular orbitals and charge distribution. Experimental validation via Hammett plots or kinetic isotope effects is recommended to resolve contradictory regiochemistry reports .

Q. What strategies address contradictory spectral data in structural elucidation?

- Answer: Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) may arise from tautomerism or aggregation. Solutions include:

- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of substituents.

- X-ray crystallography : Definitive structural assignment via single-crystal analysis .

Q. How can computational modeling optimize reaction conditions for derivatives?

- Answer: Density Functional Theory (DFT) predicts transition states and activation energies for amide coupling or cyclization steps. For example, modeling the steric effects of methyl substituents (as in 2-methylquinoline analogs) can explain reduced yields in nucleophilic substitution reactions. Molecular docking studies further guide the design of biologically active derivatives by simulating interactions with target proteins (e.g., antimicrobial enzymes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer: Industrial-scale synthesis faces issues like racemization during high-temperature steps or acidic/basic workups. Mitigation strategies:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed amination.

- Continuous flow reactors : Enhanced heat/mass transfer reduces side reactions.

- In-line analytics (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., compare NMR with X-ray results) and consult crystallographic databases (CCDC) for analogous structures .

- Advanced Purification : Use preparative HPLC with chiral columns for enantiomer separation when synthesizing optically active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.